REACTION_CXSMILES
|
[CH:1]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[CH2:8][C:7](=[O:16])[NH:6][C:5]=2[N:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:24][CH2:25][O:26][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28]>CN(C)C=O>[Si:27]([O:26][CH2:25][CH2:24][N:6]1[C:5]2[N:4]=[CH:3][CH:2]=[CH:1][C:11]=2[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[CH2:8][C:7]1=[O:16])([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28] |f:1.2.3|
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
cesium carbonate
|
Quantity
|
104.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
29.9 mL
|
Type
|
reactant
|
Smiles
|
BrCCO[Si](C)(C)C(C)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stir at ambient temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to 60° C. for approximately 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Partition the residue between ethyl acetate (1 L) and water (3 L)
|
Type
|
EXTRACTION
|
Details
|
back extract from aqueous layer with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CUSTOM
|
Details
|
Dry
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate:hexane (0:100 to 100:0)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1C(CC2=C(C3=C1N=CC=C3)C=CC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 106.9 mmol | |
AMOUNT: MASS | 39.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |